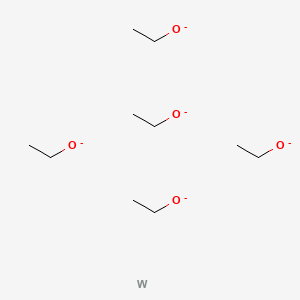
Tungsten(V) ethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten(V) ethoxide, also known as pentaethoxytungsten, is an organometallic compound with the chemical formula W(OEt)5. It is a colorless to yellow liquid that is used primarily as a precursor in the synthesis of other tungsten-containing compounds. The compound is known for its high reactivity and is often utilized in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten(V) ethoxide can be synthesized through the reaction of tungsten hexachloride (WCl6) with ethanol (C2H5OH) in the presence of a base such as sodium ethoxide (NaOEt). The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting tungsten hexachloride with ethanol in large reactors. The process involves careful control of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tungsten(VI) oxide (WO3) and other tungsten oxides.
Reduction: The compound can be reduced to lower oxidation states of tungsten, such as tungsten(IV) or tungsten(III) ethoxides.
Substitution: Ethoxide ligands in this compound can be substituted with other ligands, such as halides or alkoxides, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like chlorine (Cl2) or bromine (Br2) can be used for ligand exchange.
Major Products Formed:
Oxidation: Tungsten(VI) oxide (WO3)
Reduction: Tungsten(IV) ethoxide (W(OEt)4)
Substitution: Tungsten(V) chloride (WCl5)
Applications De Recherche Scientifique
Tungsten(V) ethoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tungsten-containing catalysts and materials. It is also employed in sol-gel processes to produce tungsten oxide films and coatings.
Biology: this compound is used in the preparation of tungsten-based compounds for biological imaging and as contrast agents in electron microscopy.
Medicine: Research is being conducted on the use of tungsten-based compounds in cancer treatment, particularly in photothermal therapy where tungsten oxides are used to generate heat to destroy cancer cells.
Industry: The compound is used in the production of advanced materials, including electrochromic devices and smart windows that can change transparency in response to electrical stimuli.
Mécanisme D'action
Tungsten(V) ethoxide can be compared with other tungsten alkoxides and oxides:
Tungsten(VI) ethoxide (W(OEt)6): This compound has a higher oxidation state and different reactivity compared to this compound.
Tungsten(V) chloride (WCl5): This halide compound has different ligand properties and reactivity.
Tungsten(VI) oxide (WO3): A common tungsten oxide with different applications, particularly in catalysis and materials science.
Uniqueness: this compound is unique due to its specific oxidation state and ethoxide ligands, which provide distinct reactivity and applications compared to other tungsten compounds.
Comparaison Avec Des Composés Similaires
- Tungsten(VI) ethoxide (W(OEt)6)
- Tungsten(V) chloride (WCl5)
- Tungsten(VI) oxide (WO3)
- Tungsten(IV) ethoxide (W(OEt)4)
Propriétés
Numéro CAS |
26143-11-3 |
|---|---|
Formule moléculaire |
C10H30O5W |
Poids moléculaire |
414.18 g/mol |
Nom IUPAC |
ethanol;tungsten |
InChI |
InChI=1S/5C2H6O.W/c5*1-2-3;/h5*3H,2H2,1H3; |
Clé InChI |
AWXKYODXCCJWNF-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] |
SMILES canonique |
CCO.CCO.CCO.CCO.CCO.[W] |
Synonymes |
TUNGSTEN(V) ETHOXIDE; TUNGSTEN PENTAETHOXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)
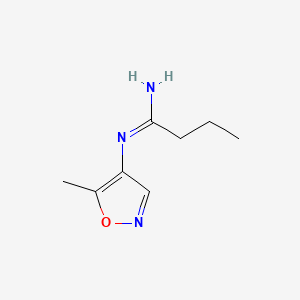

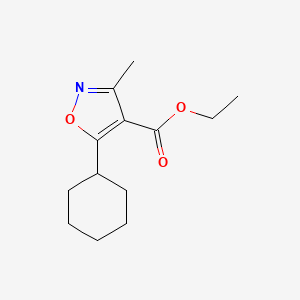



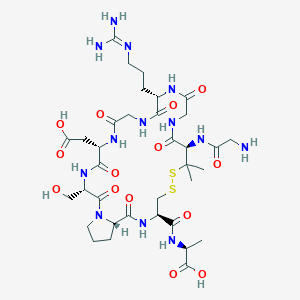
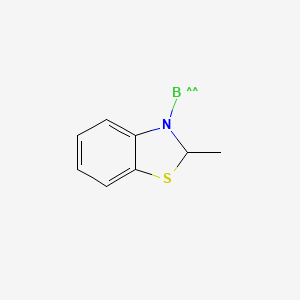
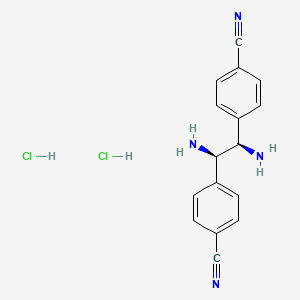
![2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one](/img/structure/B568120.png)
